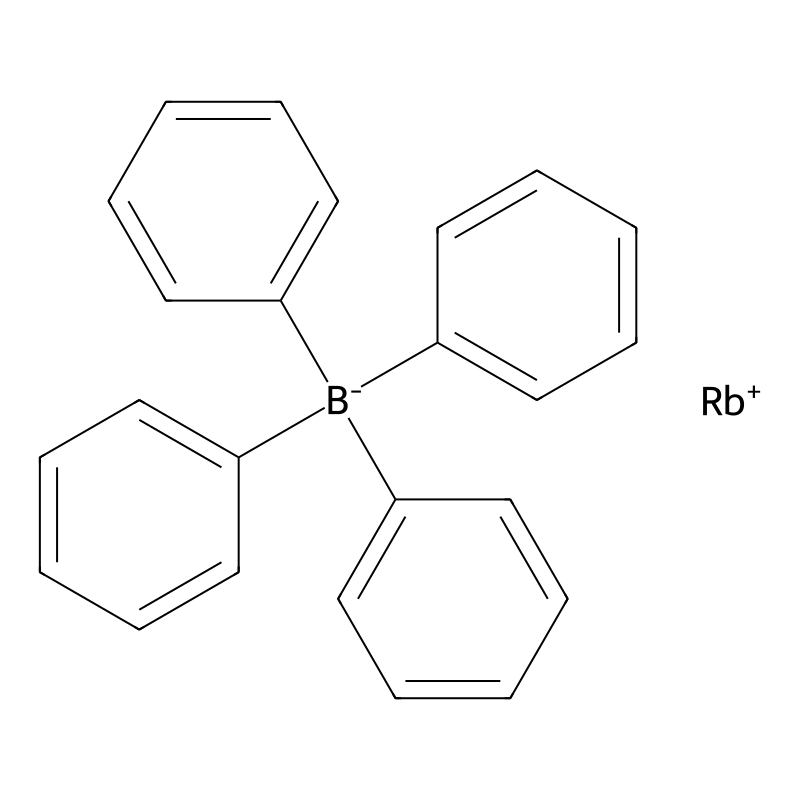Rubidium tetraphenylborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ion Source in Mass Spectrometry
Rubidium tetraphenylborate is a valuable ion source in mass spectrometry (MS) . In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured to identify them. RbBPh₄ can be used as a matrix for certain types of samples, particularly those that are difficult to ionize directly. The large, easily ionizable tetraphenylborate anion helps to ionize the sample molecules by a process called chemical ionization . This allows researchers to analyze a wider range of compounds using MS.
Precursor for Organic Synthesis
Rubidium tetraphenylborate can serve as a precursor for the synthesis of other organoboron compounds . Organoboron compounds are a class of chemicals containing carbon-boron bonds. They are important intermediates in organic synthesis and have various applications in materials science and medicinal chemistry. Researchers can use RbBPh₄ to generate tetraphenylborate anions, which can then be coupled with other molecules to form new organoboron compounds.
Rubidium tetraphenylborate is an organoboron compound with the chemical formula RbB(C₆H₅)₄. It consists of a rubidium cation and a tetraphenylborate anion, where the boron atom is bonded to four phenyl groups. This compound is typically a white crystalline solid and is notable for its solubility in organic solvents, which makes it useful in various chemical applications. Rubidium tetraphenylborate is particularly relevant in the fields of inorganic and organometallic chemistry, serving as a reagent for the precipitation of rubidium ions from solutions .
Rubidium tetraphenylborate is considered a mild irritant and may cause skin or eye irritation upon contact. Although specific toxicity data is limited, it's recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
Please note:
- The information provided is based on current scientific research and may be subject to change as new discoveries are made.
- Specific data, like detailed toxicity studies, might be limited.
In addition, rubidium tetraphenylborate can undergo protonolysis in acidic conditions, resulting in the formation of triphenylborane and benzene:
These reactions illustrate its role as a source of rubidium ions and its behavior in acidic environments .
Rubidium tetraphenylborate has been studied for its biological activity, particularly its effects on cellular processes. It acts as an uncoupler of oxidative phosphorylation, which can influence energy metabolism in cells. Additionally, it has been shown to interact with various biological systems, although specific therapeutic applications remain limited due to potential toxicity at high concentrations . Its interactions with cellular membranes and ion transport mechanisms are areas of ongoing research.
The synthesis of rubidium tetraphenylborate can be achieved through several methods:
- Direct Reaction: The most common method involves reacting rubidium hydroxide with tetraphenylboric acid.
- Precipitation from Solution: Rubidium ions can be precipitated from solution using sodium or potassium tetraphenylborate, allowing for the isolation of rubidium tetraphenylborate .
- Solvent Extraction: In some cases, solvent extraction techniques are employed to separate rubidium from other alkali metals using tetraphenylborates as extracting agents .
Rubidium tetraphenylborate finds applications across various fields:
- Analytical Chemistry: It is used as a reagent for the determination of potassium, ammonium, and cesium ions.
- Inorganic Chemistry: The compound serves as a precursor for synthesizing other organoboron compounds.
- Material Science: Rubidium tetraphenylborate has been explored in the development of porous carbon materials for supercapacitors .
- Separation Techniques: It is utilized in the separation of rubidium from boron-containing waste materials .
Studies have shown that rubidium tetraphenylborate interacts with various ions and molecules in solution. Its ability to selectively precipitate rubidium ions makes it valuable in ion exchange processes. Research has also focused on its adsorption properties concerning cesium and rubidium ions from aqueous solutions, demonstrating significant adsorption capacities under controlled conditions . The Gibbs energy of transfer studies indicate favorable interactions between this compound and organic solvents, suggesting potential applications in solvent extraction processes .
Rubidium tetraphenylborate belongs to a class of compounds known as tetraarylborates. Below are some similar compounds along with a comparison highlighting their uniqueness:
| Compound | Formula | Unique Features |
|---|---|---|
| Sodium Tetraphenylborate | NaB(C₆H₅)₄ | Highly soluble in organic solvents; used extensively in coordination chemistry |
| Potassium Tetraphenylborate | KB(C₆H₅)₄ | Similar properties to sodium variant; used for potassium ion analysis |
| Cesium Tetraphenylborate | CsB(C₆H₅)₄ | Exhibits unique solubility characteristics; applied in cesium ion extraction |
| Lithium Tetraphenylborate | LiB(C₆H₅)₄ | Less common; used primarily in specialized lithium ion studies |
Rubidium tetraphenylborate is unique due to its specific interaction with rubidium ions and its applications in both analytical chemistry and material science. Its ability to act as a selective precipitating agent differentiates it from other tetraarylborates that may not exhibit the same level of specificity or utility.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








